molecular formula C9H16O B1213189 2,6-Nonadien-1-ol CAS No. 7786-44-9

2,6-Nonadien-1-ol

Cat. No. B1213189
CAS RN: 7786-44-9
M. Wt: 140.22 g/mol
InChI Key: AMXYRHBJZOVHOL-UHFFFAOYSA-N
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Description

2,6-Nonadien-1-ol, also known as Cucumber alcohol, Violet-leaf alcohol, 2,6-Nonadienol, and nona-2,6-dien-1-ol, is a chemical compound with the formula C9H16O . It has a molecular weight of 140.2227 . It is also known for its green type odor and an apple type flavor .


Molecular Structure Analysis

The molecular structure of 2,6-Nonadien-1-ol is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2,6-Nonadien-1-ol has a molecular weight of 140.2227 . It is a colorless to pale yellow clear oily liquid . The density is 0.873g/mL at 25°C (lit.), and it has a boiling point of 96-100°C (lit.) . The flash point is 203°F , and the refractive index is n20/D 1.468 (lit.) .

Scientific Research Applications

Catalytic Activity in Olefin Oligomerization

Research has explored the use of vanadium(IV) complexes, such as the oxovanadium(IV) dipicolinate complex, in the oligomerization of 2-propen-1-ol. The oligomerization process involves the application of modified methylaluminoxane and takes place under specific atmospheric and temperature conditions. This research contributes to the understanding of catalytic activities in the field of organic chemistry, specifically in olefin oligomerization processes (Pobłocki et al., 2022).

Ethylene Polymerization and Copolymerization

Novel vanadium(III) complexes have been synthesized and characterized for their high catalytic activities in ethylene polymerization. These complexes, when used with Et2AlCl as a co-catalyst, produced high molecular weight polymers and demonstrated potential in the copolymerization of ethylene with functional alpha-olefins like 10-undecen-1-ol (Xu et al., 2009).

Sensory Impact in Food Chemistry

2,6-Nonadien-1-ol has been identified as a key compound impacting the sensory properties of food products. A study on milk added with certain volatiles, including 2,6-nonadien-1-ol, found significant effects on the development of fishy and metallic off-flavors. This research is valuable in understanding the sensory qualities of food products and how certain compounds influence them (Venkateshwarlu et al., 2004).

Synthesis and Characterization of Complexes

The synthesis and characterization of various vanadium complexes, including their application in olefin polymerization and copolymerization, have been a subject of study. Research has delved into understanding the relationships between the catalytic behavior and the structure of these precatalysts. Such studies are crucial for advancements in polymer chemistry and the synthesis of new materials (Wu & Li, 2011).

Aroma Compounds in Beverages

In the context of beverages like malt whisky, green note compounds including 2,6-nonadien-1-ol have been identified. These compounds, which are related to lipid oxidation, contribute significantly to the overall aroma profile of malt whisky. This research is essential in the field of food science and technology, particularly in understanding flavor compounds in alcoholic beverages (Wanikawa et al., 2002).

properties

IUPAC Name

nona-2,6-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8,10H,2,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXYRHBJZOVHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047232
Record name 2,6-Nonadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to yellowish liquid; powerful, green, vegetable
Record name 2,6-Nonadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble (in ethanol)
Record name 2,6-Nonadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.860-0.880
Record name 2,6-Nonadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Nona-2,6-dien-1-ol

CAS RN

7786-44-9
Record name 2,6-Nonadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7786-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Nonadien-1-ol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Nonadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nona-2,6-dien-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
248
Citations
AM Api, D Belsito, D Botelho… - Food Chem …, 2019 - fragrancematerialsafetyresource …
The use of this material under current conditions is supported by existing information.(E, Z)-2, 6-Nonadien-1-ol acetate was evaluated for genotoxicity, repeated dose toxicity, …
G Clark - PERFUMER AND FLAVORIST, 1999 - img.perfumerflavorist.com
Physical Data: Appearance: clear, colorless to pale yellow liquid Specific Gravity: 0.863-0.871 at 25 C Boiling Point:~ 70 C at 2 Torr Refractive Index: 1.462-1.469 at 20 C Flash Point: …
Number of citations: 2 img.perfumerflavorist.com
PL Perry, Y Wang, J Lin - Flavour and fragrance journal, 2009 - Wiley Online Library
Although melon aromas have been extensively analysed, to our knowledge no GC–O investigations have been published on honeydew melon. An aroma extract of honeydew melon (…
Number of citations: 55 onlinelibrary.wiley.com
AM Api, D Belsito, D Botelho… - Food and …, 2015 - fragrancematerialsafetyresource …
… Under the conditions of the study, trans-2hexenol was considered to be non-clastogenic in the in vitro micronucleus test, and this can be extended to 2-6-nonadien-1-ol. Based on …
Y Wang, J Lin - Flavour and Fragrance Journal, 2014 - Wiley Online Library
Although volatile aroma compounds of melon have been extensively studied, knowledge of cantaloupe aroma‐impact compounds is still ambiguous, inconsistent and incomplete. In this …
Number of citations: 11 onlinelibrary.wiley.com
T Xiaowei, H Hongju, L Ye, Z Xiaoyan - Acta Horticulturae, 2012 - actahort.org
The scope of this study involved the identification of key odorants in fresh cut ‘JingLing’watermelon juice, and the high pressure treatment effect on the typical aroma compounds in …
Number of citations: 13 www.actahort.org
ER Genthner - 2010 - ideals.illinois.edu
The scope of this study involved the identification of key odorants in fresh cut-watermelon, and the synthesis and evaluation of esters with potential watermelon-like aroma attributes. …
Number of citations: 21 www.ideals.illinois.edu
Z Guler, F Karaca, H Yetisir - The Journal of Horticultural Science …, 2013 - Taylor & Francis
The objective of this study was to investigate the distribution of volatile organic compounds (VOCs) in the peel and flesh of the cucumber (Cucumis sativus L.) cultivar ‘Çengelköy’ …
Number of citations: 30 www.tandfonline.com
P Agozzino, G Avellone, L Ceraulo… - Italian journal of …, 2005 - search.ebscohost.com
The aroma compounds present in the headspace of homogenized slurries of fresh prickly pears (Opuntia ficus indica) from Sicilian cultivars were determined. Solid Phase …
Number of citations: 41 search.ebscohost.com
T Aboshi, K Narita, N Katsumi, T Ohta… - Journal of the …, 2022 - Wiley Online Library
Background The aroma of a melon fruit is among the most crucial qualities that influence consumer preferences. However, strong grassy and cucumber‐like aromas can prevent …
Number of citations: 5 onlinelibrary.wiley.com

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